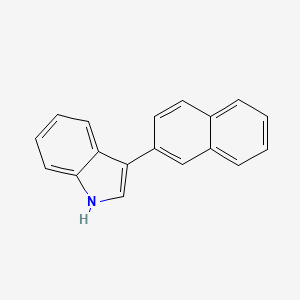

3-(Naphthalen-2-yl)-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H13N |

|---|---|

Molekulargewicht |

243.3 g/mol |

IUPAC-Name |

3-naphthalen-2-yl-1H-indole |

InChI |

InChI=1S/C18H13N/c1-2-6-14-11-15(10-9-13(14)5-1)17-12-19-18-8-4-3-7-16(17)18/h1-12,19H |

InChI-Schlüssel |

LPDPVVPKRJUPNQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CNC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Naphthalen 2 Yl 1h Indole and Analogues

Classical and Contemporary Approaches to Indole (B1671886) Core Synthesis

The synthesis of the indole nucleus has been a subject of intense investigation for over a century, leading to the development of numerous named reactions and innovative methodologies. byjus.comrsc.org These methods provide the foundational strategies that can be adapted for the synthesis of complex indole derivatives.

Modifications of the Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole ring formation. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.com

The classical Fischer indole synthesis can be catalyzed by a variety of Brønsted acids, such as hydrochloric acid and sulfuric acid, as well as Lewis acids like zinc chloride and boron trifluoride. wikipedia.org The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. byjus.com Subsequent nih.govnih.gov-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) and aromatization, yields the indole ring. byjus.com

Modifications to the original Fischer protocol have been developed to improve yields, expand substrate scope, and control regioselectivity. For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate in situ. wikipedia.org One-pot protocols combining the Fischer indolization with other reactions, such as Friedel-Crafts reactions, have also been reported, allowing for the rapid construction of highly substituted indoles. researchgate.net The choice of acid catalyst and reaction conditions can significantly influence the outcome, particularly when using unsymmetrical ketones, which can lead to regioisomeric products. byjus.com

Bischler Indole Synthesis and Related Protocols

The Bischler indole synthesis, also known as the Bischler-Möhlau indole synthesis, provides an alternative route to the indole core, typically yielding 2-arylindoles. wikipedia.orgchemeurope.com The reaction involves the cyclization of an α-arylaminoketone, which is formed from the reaction of an α-haloketone with an arylamine. pcbiochemres.com The mechanism is complex and can lead to mixtures of regioisomers, which has historically limited its application due to harsh reaction conditions and unpredictable outcomes. nih.govwikipedia.org

Despite these challenges, the Bischler synthesis has proven useful for the preparation of certain classes of indoles, including polycyclic and 2-arylindoles. researchgate.netresearchgate.net Modifications, such as those developed by Buu-Hoi, which involve heating the ω-arylamino ketone in an inert solvent, have been employed to synthesize a range of indole derivatives. researchgate.net More recent advancements have focused on developing milder reaction conditions, including the use of microwave irradiation and alternative catalysts to improve yields and regioselectivity. chemeurope.comresearchgate.net Isotopic labeling studies have been instrumental in elucidating the complex mechanistic pathways of the Bischler-Möhlau reaction, which can proceed through different routes to yield either 2-aryl or 3-arylindoles depending on the substrate and reaction conditions. nih.gov

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. researchgate.netnih.gov Several MCRs have been developed for the synthesis of substituted indoles, including 3-arylindoles.

These reactions often involve the condensation of an indole, an aldehyde, and a third component, which can be an active methylene (B1212753) compound, to generate a diverse range of 3-substituted indole derivatives. rsc.org The choice of catalyst is crucial and can range from basic catalysts like piperidine (B6355638) and tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to various Lewis and Brønsted acids. rsc.org For example, a three-component reaction of indoles, aldehydes, and active methylene compounds can be efficiently catalyzed by TBAF under solvent-free conditions. rsc.org The electronic nature of the substituents on the aryl aldehyde can influence the reaction efficiency, with electron-withdrawing groups often leading to higher yields. nih.govrsc.org

Targeted Synthesis of the 3-(Naphthalen-2-yl)-1H-indole Core Structure

The specific synthesis of 3-(naphthalen-2-yl)-1H-indole leverages the general principles of indole chemistry, adapting them to incorporate the naphthalene (B1677914) moiety at the C3 position.

Friedel-Crafts Alkylation Approaches

The Friedel-Crafts reaction is a classic method for the formation of carbon-carbon bonds and can be applied to the C3-alkylation of indoles. The electron-rich nature of the indole ring, particularly at the C3 position, makes it susceptible to electrophilic attack. bhu.ac.in

In the context of synthesizing 3-(naphthalen-2-yl)-1H-indole, a Friedel-Crafts-type reaction can be envisioned between indole and a suitable naphthalene-based electrophile. One reported method involves the reaction of indole with 2-naphthol (B1666908) in the presence of a catalytic amount of a Lewis acid or a Brønsted acid. Another approach describes the synthesis of 3-acylindoles via Friedel-Crafts acetylation of 1-(phenylsulfonyl)indole, followed by deprotection, which could be adapted using a naphthalene-based acylating agent. chemijournal.com

Condensation Reactions Utilizing Naphthalene Precursors

Condensation reactions provide a direct and efficient route to 3-(naphthalen-2-yl)-1H-indole. A common strategy involves the reaction of indole with 2-naphthaldehyde (B31174). This reaction can be promoted by various catalysts. For instance, a study reported the synthesis of 1-methyl-3-(naphthalen-2-yl)-1H-indole, highlighting the feasibility of this approach. mdpi.com Another example includes the condensation of (1H-indol-4-yl)methanamine with 2-naphthaldehyde as part of a multi-step synthesis. acs.org

Furthermore, multicomponent reactions can be employed. A three-component reaction involving indole, an active methylene compound, and 2-hydroxy-1-naphthaldehyde (B42665) has been shown to yield 3-substituted indoles, demonstrating the utility of naphthaldehyde derivatives in these convergent synthetic strategies. rsc.org The reaction of isatin (B1672199) monohydrazone with 2-hydroxy-1-naphthaldehyde also leads to complex indole-containing structures. tandfonline.com

Metal-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon bonds, and they have been extensively utilized in the synthesis of 3-arylindoles, including 3-(naphthalen-2-yl)-1H-indole. eie.gracs.org These reactions typically involve the coupling of an indole derivative with an aryl partner, facilitated by a metal catalyst, most commonly palladium, but also copper, rhodium, and others. mdpi.comacs.orgsnnu.edu.cn

A prevalent strategy is the palladium-catalyzed Cacchi reaction, which allows for the construction of 3-arylindoles from o-alkynylanilines and aryl halides or triflates. snnu.edu.cn This method offers a direct route to the indole core with the aryl group, such as naphthalene, installed at the desired C3-position. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. snnu.edu.cn For instance, the enantioselective Cacchi reaction has been developed to produce axially chiral 3-arylindoles with high yields and excellent enantioselectivities. snnu.edu.cn

Another significant approach is the direct C-H functionalization of indoles. frontiersin.orgfrontiersin.org This atom-economical strategy avoids the pre-functionalization of the indole ring. For example, rhodium(III)-catalyzed oxidative coupling of indoles with o-alkynylanilines can generate 2,3′-biindolyls. snnu.edu.cn While not directly yielding 3-(naphthalen-2-yl)-1H-indole, this methodology highlights the potential for direct arylation at the C3 position.

Furthermore, Suzuki-Miyaura coupling reactions, which couple an organoboron compound with an organic halide, are widely used. In this context, a 3-haloindole can be coupled with a naphthaleneboronic acid, or an indole-3-boronic acid can be coupled with a 2-halonaphthalene, in the presence of a palladium catalyst to furnish the target molecule.

The table below summarizes key metal-catalyzed reactions for the synthesis of 3-arylindoles.

| Reaction Type | Catalyst | Reactants | Key Features |

| Cacchi Reaction | Palladium | o-Alkynylanilines, Aryl Halides/Triflates | Direct synthesis, mild conditions, good functional group tolerance. snnu.edu.cn |

| Direct C-H Arylation | Rhodium, Palladium | Indoles, Aryl Halides | Atom-economical, avoids pre-functionalization. snnu.edu.cnfrontiersin.org |

| Suzuki-Miyaura Coupling | Palladium | Indole-3-boronic acid/halide, Naphthalene halide/boronic acid | Versatile, high-yielding, well-established. |

| Copper-Catalyzed Coupling | Copper | Indoles, Naphthoquinones | Enables synthesis of axially chiral 3-arylindoles. acs.org |

Synthesis of Substituted 3-(Naphthalen-2-yl)-1H-indole Derivatives

The synthesis of derivatives of 3-(naphthalen-2-yl)-1H-indole allows for the fine-tuning of its properties for various applications. This is achieved through regioselective functionalization at different positions of the indole and naphthalene rings.

Regioselective Functionalization at the Indole Nitrogen (N1-Substitutions)

The nitrogen atom of the indole ring (N1) is a common site for functionalization. N-alkylation is a frequently employed modification. This can be achieved by treating the parent indole with an alkyl halide in the presence of a base. researchgate.net For example, the reaction of 3-(naphthalen-2-yl)-1H-indole with methyl iodide in the presence of a base like sodium hydride (NaH) would yield 1-methyl-3-(naphthalen-2-yl)-1H-indole. nih.gov The choice of base and solvent is crucial to ensure selective N-alkylation over potential C3-alkylation. researchgate.net The use of ionic liquids as a "green" solvent has also been explored for N-alkylation reactions of indoles. researchgate.net

Another approach for N1-functionalization is N-acylation. For instance, Friedel-Crafts acylation of indole with 1-naphthoyl chloride in the presence of diethylaluminum chloride can produce (1H-indol-3-yl)(naphthalen-1-yl)methanone, which can then be N-alkylated. chemicalbook.com

The table below provides examples of reagents used for N1-substitutions.

| Reagent Type | Example Reagent | Resulting N1-Substituent |

| Alkyl Halide | Methyl Iodide | Methyl |

| Acyl Halide | Acetyl Chloride | Acetyl |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Tosyl uninsubria.it |

| Propargyl Bromide | Propargyl Bromide | Propargyl smolecule.com |

Substitution Patterns on the Naphthalene Moiety

The naphthalene ring of 3-(naphthalen-2-yl)-1H-indole can be functionalized to modulate the electronic and steric properties of the molecule. This is typically achieved by using a pre-functionalized naphthalene starting material in the initial synthesis of the indole core. For instance, a substituted 2-bromonaphthalene (B93597) or a substituted naphthalene-2-boronic acid can be used in a palladium-catalyzed cross-coupling reaction.

Directed C-H activation strategies have also emerged as powerful tools for the regioselective functionalization of naphthalenes. nih.gov While specific examples for 3-(naphthalen-2-yl)-1H-indole are not extensively documented, the principles of using directing groups to guide metal catalysts to specific C-H bonds on the naphthalene ring are applicable. This allows for the introduction of various functional groups at positions that are otherwise difficult to access. nih.gov

Diversification Strategies at Other Indole Ring Positions

Beyond the N1 position, other positions on the indole ring can be functionalized to create a diverse library of derivatives. The C2 position is a common target for further substitution. For example, a copper-catalyzed asymmetric cross-coupling of C2-substituted indoles with naphthoquinones has been developed to synthesize axially chiral 3-arylindoles. acs.org

The C5 position of the indole ring can also be functionalized. For example, a ruthenium(II)-catalyzed regioselective diamidation of 3-carbonylindoles can introduce two amide groups at the C4 and C5 positions of the indole ring. semanticscholar.org Furthermore, Vilsmeier-Haack type reactions on 5-nitro-1H-indole can introduce a formyl group at the C3 position, which can then be used to build more complex structures. d-nb.info

The following table summarizes diversification strategies at various indole ring positions.

| Position | Reaction Type | Example |

| C2 | Asymmetric Cross-Coupling | Introduction of a chiral auxiliary. acs.org |

| C4, C5 | Diamidation | Ruthenium-catalyzed reaction with dioxazolones. semanticscholar.org |

| C3 | Vilsmeier-Haack Reaction | Formylation of the indole ring. d-nb.info |

Rational Design and Synthesis of Hybrid Molecular Architectures

The rational design and synthesis of hybrid molecules incorporating the 3-(naphthalen-2-yl)-1H-indole scaffold with other pharmacologically relevant moieties is a growing area of research. researchgate.netmdpi.comacs.org This approach aims to create multifunctional molecules with enhanced or novel biological activities.

One strategy involves linking the 3-(naphthalen-2-yl)-1H-indole core to another heterocyclic system. For example, nortopsentin analogs have been synthesized where one of the indole units is replaced by a naphthyl group, and these are connected via a thiazole (B1198619) ring. researchgate.net Another example is the synthesis of indole-triazole hybrids, where the indole moiety is connected to a 1,2,3-triazole ring. nih.gov

Computer-assisted drug design, including molecular docking, is often employed to guide the design of these hybrid molecules. mdpi.com This allows for the prediction of how the hybrid molecule will interact with biological targets, aiding in the selection of appropriate linkers and secondary pharmacophores.

Examples of hybrid molecular architectures include:

Indole-Thiazole Hybrids: Synthesized as analogs of the marine alkaloid nortopsentin. researchgate.net

Indole-Triazole Hybrids: Investigated for their potential biological activities. nih.gov

Indole-Naphthoquinone Hybrids: Designed as potential antineoplastic agents. mdpi.com

Indole-Pyrazoline Hybrids: A derivative with a (methylsulfonyl)benzene at the N1 position and a 3-methyl-5-(naphthalen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole at the C3 position has been synthesized. researchgate.net

Chemical Reactivity and Functionalization of 3 Naphthalen 2 Yl 1h Indole

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) and Naphthalene (B1677914) Moieties

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. In 3-(Naphthalen-2-yl)-1H-indole, both the indole and naphthalene rings can participate in EAS, but their reactivity and regioselectivity differ significantly.

The indole ring is highly activated towards electrophilic attack, with reactivity estimated to be orders of magnitude greater than that of benzene (B151609). nih.gov Typically, the C3 position is the most nucleophilic site. ic.ac.uk However, since this position is already substituted in the title compound, electrophilic attack is directed to other positions. The next most reactive site is the N1 position of the indole nitrogen, followed by the C2, C5, and C7 positions. The precise outcome depends on the reaction conditions and the nature of the electrophile.

The naphthalene ring is also more reactive than benzene in EAS reactions. Substitution on naphthalene preferentially occurs at the C1 (α) position over the C2 (β) position because the carbocation intermediate formed by attack at C1 is more resonance-stabilized. dalalinstitute.com

In the combined molecule, a competition between the two ring systems exists. The highly electron-rich indole nucleus is generally more susceptible to electrophilic attack than the naphthalene moiety. Therefore, initial functionalization is expected to occur on the indole ring. However, by carefully selecting reagents and conditions, substitution on the naphthalene ring can also be achieved.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring System | Most Probable Site(s) of Attack | Rationale |

| Indole | N1, C2, C5, C7 | The C3 position is blocked. The N1 position is highly reactive, while C2 and the benzo portion of the ring (C5, C7) are secondary sites for electrophilic attack. ic.ac.uk |

| Naphthalene | C1', C3', C4', C5', C6', C7', C8' | The α-positions (1', 4', 5', 8') are kinetically favored over the β-positions (3', 6', 7') due to greater stabilization of the intermediate carbocation. dalalinstitute.com |

Nucleophilic Functionalization Strategies

Nucleophilic functionalization of 3-(Naphthalen-2-yl)-1H-indole primarily involves the indole nitrogen atom. The N-H proton is acidic and can be removed by a base to generate an indolyl anion. This anion is a potent nucleophile and readily reacts with various electrophiles, providing a straightforward method for N-functionalization.

Common strategies include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base (e.g., NaH, K₂CO₃) to introduce alkyl groups at the N1 position.

N-Acylation: Treatment with acyl chlorides or anhydrides to yield N-acylindoles. These derivatives are not only stable compounds but the N-acyl group can also serve as a directing group for subsequent C-H functionalization reactions. acs.org

N-Arylation: Palladium or copper-catalyzed cross-coupling reactions with aryl halides can be employed to install an aryl group on the indole nitrogen.

These N-functionalization strategies are crucial for modifying the compound's steric and electronic properties and are often a preliminary step in more complex synthetic sequences. nih.gov

Regioselective Functionalization Studies (e.g., C2, C4, C5 Indole Amidation)

While C3 is the most inherently reactive position of indole for many reactions, modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the selective functionalization of other, less reactive positions such as C2, C4, and C5. rsc.orgrsc.org These strategies often rely on directing groups installed at the N1 or C3 position. nih.gov

A notable development is the ruthenium(II)-catalyzed regioselective diamidation of the indole nucleus at the C4 and C5 positions. rsc.orgkaist.ac.kr In a relevant study, various 3-carbonylindoles were successfully amidated using dioxazolones as the amide source. rsc.orgkaist.ac.krsemanticscholar.org Significantly, one of the amide sources used was 3-(naphthalen-2-yl)-1,4,2-dioxazol-5-one , which introduced a naphthalen-2-ylcarboxamido group onto the indole scaffold. rsc.orgsemanticscholar.org This demonstrates a direct method for installing a functional group containing a naphthalene moiety at the C4/C5 positions of an indole core.

The reaction proceeds with high regioselectivity and tolerance for various functional groups. rsc.org The presence of a directing group, such as a formyl or acetyl group at C3, is crucial for guiding the catalyst to the C4 and C5 C-H bonds. rsc.orgkaist.ac.kr

Table 2: Example of Regioselective C4/C5-Amidation of an Indole Substrate

| Indole Substrate | Amide Source | Product | Yield | Reference |

| N-Acetylindole-3-carboxaldehyde | 3-(Naphthalen-2-yl)-1,4,2-dioxazol-5-one | N-Acetyl-4,5-bis((naphthalen-2-yl)formamido)indole-3-carboxaldehyde | 83% | rsc.org |

Furthermore, other positions can be targeted. Cobalt and Iridium catalysts have been effectively used for the regioselective C2-amidation of 3-carbonylindoles and N-acylindoles, respectively. acs.orgkaist.ac.kr Palladium catalysis has been employed for the C4-arylation of free (NH) indoles bearing a C3-formyl directing group. nih.gov These studies collectively show that the indole ring of 3-(naphthalen-2-yl)-1H-indole is amenable to highly controlled, position-specific functionalization.

Derivatization for Exploring Structure-Activity Relationships

The derivatization of a lead compound is a cornerstone of medicinal chemistry, used to explore its structure-activity relationships (SAR). kcl.ac.uk By systematically modifying the structure of 3-(Naphthalen-2-yl)-1H-indole and evaluating the biological activity of the resulting analogues, researchers can identify the key pharmacophoric features required for a desired effect. nih.govsci-hub.se

Based on the reactivity profile discussed, a comprehensive SAR study of 3-(Naphthalen-2-yl)-1H-indole would involve modifications at several key positions:

Indole N1-Position: Introduction of various alkyl, acyl, and aryl groups to probe the effect of steric bulk and electronic properties at this site.

Indole C2-Position: Addition of substituents via C-H activation to explore the importance of this region for target binding.

Indole Benzene Ring (C4, C5, C6, C7): Installation of diverse functional groups (e.g., amides, halogens, alkyls) through directed C-H functionalization to map this area of chemical space. rsc.orgkaist.ac.kr

A systematic derivatization effort, such as the one that yielded 25 derivatives from a single hit compound in one study, can lead to significant improvements in potency and other pharmacological properties. nih.gov

Table 3: Potential Derivatization Sites for SAR Studies of 3-(Naphthalen-2-yl)-1H-indole

| Modification Site | Type of Functionalization | Potential Groups to Introduce | Rationale for Modification |

| Indole N1 | N-Alkylation, N-Acylation | Methyl, Benzyl, Acetyl, Benzoyl | Modulate hydrogen bonding capacity, lipophilicity, and metabolic stability. |

| Indole C2 | C-H Amidation/Alkenylation | Amides, Alkenes | Explore interactions in a new vector space relative to the core scaffold. acs.org |

| Indole C4/C5 | C-H Amidation | Aryl/Alkyl Amides | Introduce hydrogen bond donors/acceptors and steric bulk. rsc.org |

| Naphthalene Ring | Electrophilic Substitution | -NO₂, -Br, -Cl, -CH₃ | Alter electronic properties (EWG/EDG) and steric profile. |

Through such a structured approach, the therapeutic potential of the 3-(naphthalen-2-yl)-1H-indole scaffold can be systematically optimized.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Comprehensive Structural Confirmation

Spectroscopic methods are fundamental to the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a wealth of data on the chemical environment of atoms, the types of bonds present, the molecular weight, and the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of 3-(Naphthalen-2-yl)-1H-indole.

In the ¹H NMR spectrum, the protons of the indole (B1671886) and naphthalene (B1677914) rings resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton on the indole nitrogen (N-H) usually appears as a broad singlet at a downfield chemical shift, often above δ 8.0 ppm, due to its acidic nature and potential for hydrogen bonding. The specific chemical shifts and coupling patterns of the aromatic protons are crucial for confirming the substitution pattern on both the indole and naphthalene rings.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the indole and naphthalene rings appear in the aromatic region of the spectrum. The chemical shifts of these carbons are sensitive to their electronic environment, allowing for the assignment of each carbon atom within the structure. For instance, carbons directly attached to the nitrogen atom in the indole ring will have distinct chemical shifts compared to other aromatic carbons.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 3-(Naphthalen-2-yl)-1H-indole Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

|---|---|---|

| ¹H | > 8.0 | Broad singlet, Indole N-H |

| ¹H | 7.0 - 8.5 | Multiplets, Aromatic protons (Indole and Naphthalene rings) |

| ¹³C | 110 - 140 | Aromatic carbons |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For 3-(Naphthalen-2-yl)-1H-indole, the IR spectrum exhibits several characteristic absorption bands. A key feature is the N-H stretching vibration of the indole ring, which typically appears as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. The presence of this band is a strong indicator of the indole moiety. Aromatic C-H stretching vibrations are observed as a group of bands, usually above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to several absorptions in the 1600-1450 cm⁻¹ region. Finally, the out-of-plane C-H bending vibrations of the substituted aromatic rings appear in the 900-650 cm⁻¹ region and can provide information about the substitution pattern.

Table 2: Characteristic IR Absorption Bands for 3-(Naphthalen-2-yl)-1H-indole

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Indole N-H | 3400 - 3300 | Stretching |

| Aromatic C-H | > 3000 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| Aromatic C-H | 900 - 650 | Out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also offer structural clues through the analysis of fragmentation patterns.

For 3-(Naphthalen-2-yl)-1H-indole, the mass spectrum will show a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight (243.31 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula (C₁₈H₁₃N) with high accuracy. nih.gov The fragmentation pattern observed in the mass spectrum can further support the proposed structure, as characteristic fragments of the indole and naphthalene rings would be expected.

Table 3: Mass Spectrometry Data for 3-(Naphthalen-2-yl)-1H-indole

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₈H₁₃N | Confirmed by HRMS |

| Molecular Weight | 243.31 g/mol | Corresponds to the [M]⁺ peak |

| Exact Mass | 243.1048 u | Precise mass for elemental composition analysis |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is characterized by the wavelength of maximum absorption (λmax).

The UV-Vis spectrum of 3-(Naphthalen-2-yl)-1H-indole is expected to show absorption bands characteristic of the extended π-conjugated system formed by the indole and naphthalene rings. libretexts.org Indole itself exhibits absorption maxima around 220 nm and 270-290 nm. nist.gov The attachment of the naphthalene moiety at the 3-position of the indole ring leads to a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the increased conjugation. libretexts.orgmsu.edu The specific λmax values are sensitive to the solvent used. This technique is particularly useful for confirming the presence of the conjugated aromatic system. researchdata.edu.auresearchgate.net

Table 4: Expected UV-Vis Absorption Maxima for 3-(Naphthalen-2-yl)-1H-indole

| Chromophore | Expected λmax Range (nm) | Electronic Transition |

|---|---|---|

| Indole-Naphthalene Conjugated System | > 220 and > 270 | π → π* |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline solid at the atomic level. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula.

For 3-(Naphthalen-2-yl)-1H-indole, with a molecular formula of C₁₈H₁₃N, the theoretical elemental composition is approximately 88.86% carbon, 5.39% hydrogen, and 5.76% nitrogen. Experimental values obtained from elemental analysis that are in close agreement with these theoretical values provide strong evidence for the correctness of the molecular formula and the purity of the sample. This technique serves as a crucial final check in the characterization process. rsc.org

Table 5: Theoretical Elemental Composition of 3-(Naphthalen-2-yl)-1H-indole (C₁₈H₁₃N)

| Element | Symbol | Theoretical Percentage |

|---|---|---|

| Carbon | C | ~88.86% |

| Hydrogen | H | ~5.39% |

| Nitrogen | N | ~5.76% |

Advanced Computational and Theoretical Studies on 3 Naphthalen 2 Yl 1h Indole and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of molecular investigation, offering a detailed view of electronic structure and energy. u-szeged.huufpr.brscirp.orgtu-berlin.de For complex aromatic systems such as 3-(Naphthalen-2-yl)-1H-indole, these methods elucidate properties that are difficult to measure experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. niscpr.res.innih.gov It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By calculating the molecule's energy at different geometries, DFT methods can identify the lowest-energy conformation. Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly used to accurately compute the geometric parameters (bond lengths and angles) and electronic properties of heterocyclic and aromatic compounds. nih.govnih.gov

For 3-(Naphthalen-2-yl)-1H-indole, DFT calculations would reveal the precise bond lengths within the indole (B1671886) and naphthalene (B1677914) rings, as well as the critical bond connecting the two moieties. The planarity and rotational barriers of the molecule can also be assessed, providing a foundational understanding of its structural characteristics. mdpi.com

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (Indole) | ~1.37-1.45 Å |

| Bond Length | C-N (Indole) | ~1.37-1.38 Å |

| Bond Length | C-C (Naphthalene) | ~1.37-1.43 Å |

| Bond Length | C-C (Linker) | ~1.48 Å |

| Bond Angle | C-N-C (Indole) | ~108-110° |

| Bond Angle | C-C-C (Naphthalene) | ~119-121° |

| Dihedral Angle | Indole-Naphthalene | Varies |

This interactive table presents typical geometric parameters for 3-(Naphthalen-2-yl)-1H-indole as predicted by DFT calculations. These values are representative of similar aromatic systems.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. samipubco.comscialert.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net In 3-(Naphthalen-2-yl)-1H-indole, the HOMO is expected to be distributed primarily over the electron-rich indole ring, while the LUMO may be localized on the naphthalene system. researchgate.net FMO analysis helps in understanding the electronic transitions responsible for UV-Visible absorption spectra. youtube.com

| Molecular Orbital | Energy (eV) | Description |

| HOMO | ~ -5.2 eV | Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| LUMO | ~ -1.0 eV | Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | ~ 4.2 eV | Indicates molecular stability and reactivity. |

This interactive table displays representative FMO energy values for 3-(Naphthalen-2-yl)-1H-indole, calculated using DFT. The energy gap is a key parameter in assessing electronic properties. chemrevlett.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. osti.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Typically, regions of negative electrostatic potential, shown in red, are associated with high electron density and are susceptible to electrophilic attack; these are often found around electronegative atoms like nitrogen or oxygen. mdpi.com Conversely, regions of positive potential, colored blue, indicate electron-deficient areas prone to nucleophilic attack, such as around hydrogen atoms bonded to heteroatoms. researchgate.net For 3-(Naphthalen-2-yl)-1H-indole, the MEP surface would likely show a significant negative potential around the nitrogen atom of the indole ring, highlighting it as a primary site for hydrogen bonding and electrophilic interactions. The π-electron clouds of the aromatic rings would also exhibit negative potential. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying orbital interactions. researchgate.net It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) by quantifying the stabilization energy (E(2)) associated with donor-acceptor orbital interactions. researchgate.net

A higher E(2) value indicates a stronger interaction between an occupied (donor) NBO and an unoccupied (acceptor) NBO, leading to greater molecular stability. researchgate.net In 3-(Naphthalen-2-yl)-1H-indole, significant interactions are expected between the π orbitals of the indole and naphthalene rings, indicating extensive electron delocalization across the molecular framework. This analysis can also reveal hyperconjugative effects, such as interactions between lone pairs on the indole nitrogen and antibonding orbitals (π*) in the aromatic rings. nih.govresearchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| π (C1-C2) Indole | π* (C3-C4) Indole | ~ 20.5 |

| π (C5-C6) Naphthyl | π* (C7-C8) Naphthyl | ~ 22.1 |

| LP (1) N-Indole | π* (C-C) Indole Ring | ~ 35.8 |

| π (Indole Ring) | π* (Naphthyl Ring) | ~ 5.3 |

This interactive table summarizes key intramolecular interactions and their stabilization energies for 3-(Naphthalen-2-yl)-1H-indole as determined by NBO analysis. Higher E(2) values denote stronger electronic delocalization.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is used to analyze the nature of chemical bonds and intermolecular interactions based on the topology of the electron density (ρ(r)). researchgate.net This method defines atoms and bonds through the identification of critical points in the electron density.

At a bond critical point (BCP), several topological parameters are calculated, including the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)). The sign of the Laplacian indicates the nature of the interaction: a negative value (∇²ρ(r) < 0) signifies a shared interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals forces. researchgate.net QTAIM analysis of 3-(Naphthalen-2-yl)-1H-indole would allow for the precise characterization of all covalent bonds within the structure and any potential weak intramolecular interactions. researchgate.net

Molecular Modeling and Simulation

The results obtained from quantum chemical calculations serve as a foundation for higher-level molecular modeling and simulation studies. nih.gov These simulations can explore the dynamic behavior of 3-(Naphthalen-2-yl)-1H-indole and its interactions with other molecules or biological systems over time.

Molecular docking, a key technique in computational drug design, uses the optimized geometry and charge distribution of a molecule to predict its binding affinity and orientation within the active site of a biological target, such as an enzyme or receptor. nih.govpreprints.org For instance, the MEP and NBO data for 3-(Naphthalen-2-yl)-1H-indole can inform how it might interact with protein residues. Molecular dynamics (MD) simulations can further investigate the stability of these interactions, providing insights into the compound's mechanism of action at a molecular level. researchgate.net Such studies are crucial for evaluating the potential of indole-naphthalene analogues in various therapeutic areas.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 3-(Naphthalen-2-yl)-1H-indole, docking studies would be instrumental in predicting its binding affinity and interaction patterns within the active site of various biological targets.

Although specific docking studies for 3-(Naphthalen-2-yl)-1H-indole are not prominently reported, research on analogous 3-arylindole and diarylindole structures often involves targets such as cyclooxygenase (COX) enzymes, epidermal growth factor receptor (EGFR), and tubulin. Such studies for 3-(Naphthalen-2-yl)-1H-indole would involve preparing a 3D model of the compound and docking it into the crystal structures of relevant proteins to elucidate potential mechanisms of action and guide further experimental studies.

In-Silico ADME Prediction Methodologies

In-silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery, used to estimate the pharmacokinetic properties of a compound. These computational models assess characteristics like aqueous solubility, blood-brain barrier permeability, cytochrome P450 metabolism, and plasma protein binding.

For 3-(Naphthalen-2-yl)-1H-indole, a comprehensive ADME profile would be generated using various predictive software and web-based tools. While specific reports on this molecule are scarce, studies on other indole-naphthalene hybrids have utilized such predictions to evaluate their drug-likeness according to frameworks like Lipinski's rule of five. These methodologies would help to identify potential liabilities of 3-(Naphthalen-2-yl)-1H-indole and determine its viability as a potential therapeutic agent before undertaking costly experimental assays.

Analysis of Ligand-Receptor Interactions

Following molecular docking simulations, a detailed analysis of the interactions between the ligand (3-(Naphthalen-2-yl)-1H-indole) and the amino acid residues of the target receptor is performed. This analysis identifies the key non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking—that stabilize the ligand-receptor complex.

Understanding these interactions is fundamental to explaining the compound's binding affinity and selectivity. For instance, studies on 2,3-diarylindoles as COX-2 inhibitors have identified crucial interactions with specific residues like Arg 120 and Gly 526 that are vital for inhibitory activity. A similar analysis for 3-(Naphthalen-2-yl)-1H-indole would map its interaction "fingerprint" within a given binding site, providing a rational basis for designing analogues with improved potency and specificity.

Theoretical Spectroscopic Data Prediction and Validation

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These theoretical calculations can provide valuable insights into the vibrational (Infrared and Raman) and nuclear magnetic resonance (¹H and ¹³C NMR) spectra of a compound.

For 3-(Naphthalen-2-yl)-1H-indole, DFT calculations would be employed to compute its optimized molecular geometry and predict its spectroscopic data. The calculated vibrational frequencies and chemical shifts could then be compared with experimental spectra for validation. This correlative approach is essential for confirming the molecular structure and aiding in the interpretation of complex experimental data. Although specific theoretical spectroscopic studies on 3-(Naphthalen-2-yl)-1H-indole are not readily found, this methodology is standard for the structural characterization of novel organic compounds.

Mechanistic Investigations in Synthesis and Biological Activity

Elucidation of Reaction Mechanisms in Indole-Naphthalene Synthesis

The synthesis of the 3-(naphthalen-2-yl)-1H-indole scaffold is achieved through several strategic chemical reactions, with mechanisms often involving transition-metal catalysis. A primary route is the direct C-H arylation of the indole (B1671886) ring. In these reactions, a transition metal catalyst, typically palladium (Pd), rhodium (Rh), or iridium (Ir), facilitates the coupling of the indole's C3-H bond with a naphthalene (B1677914) derivative. nsf.gov The mechanism for a palladium-catalyzed process generally involves an electrophilic palladation at the electron-rich C3 position of the indole. beilstein-journals.org This forms a key intermediate which then undergoes reductive elimination to create the new carbon-carbon bond, regenerating the catalyst in the process. beilstein-journals.org

Another significant mechanistic pathway is the Diels-Alder reaction. In this approach, aryne intermediates generated from naphthalene precursors can react with suitable dienes to construct the core structure. rsc.org The mechanism involves a [4+2] cycloaddition followed by a decarboxylative aromatization step to yield the final, stable naphthalene system, which can then be coupled with an indole moiety. rsc.org Furthermore, three-component coupling reactions have been developed where alkynes, Fischer carbene complexes, and hydrazones react to form an isoindole intermediate, which subsequently undergoes an intramolecular Diels-Alder reaction and nitrene extrusion to yield the naphthalene skeleton. researchgate.net

Enzymatic Biotransformation Mechanisms

The enzymatic biotransformation of indole and naphthalene derivatives has been studied, particularly in microorganisms like Rhodococcus sp. nih.govresearchgate.netnih.gov While the direct metabolism of 3-(naphthalen-2-yl)-1H-indole is not specifically detailed, the mechanisms for its constituent parts provide strong indications of its likely metabolic fate.

The naphthalene moiety is typically metabolized via a dioxygenase enzyme. researchgate.netnih.gov This enzyme introduces two hydroxyl groups to one of the rings, forming a cis-(1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene (cis-diol) intermediate. researchgate.netnih.gov This is a key step in the detoxification and degradation pathway of polycyclic aromatic hydrocarbons.

The indole moiety can be transformed by different enzymatic systems. nih.gov Some bacteria utilize monooxygenase enzymes to hydroxylate the indole ring, which can lead to the formation of indigo (B80030). researchgate.net Studies on Rhodococcus sp. NCIMB 12038 indicate that indole can be transformed to indigo even without the presence of a naphthalene dioxygenase, suggesting a separate monooxygenase-facilitated mechanism. nih.govresearchgate.net It is plausible that an epoxide intermediate is formed, which then rearranges to produce indoxyl, a precursor to indigo. researchgate.net Therefore, the biotransformation of 3-(naphthalen-2-yl)-1H-indole likely involves a combination of these pathways, with dioxygenases acting on the naphthalene ring and monooxygenases or other enzymes targeting the indole ring.

Mechanistic Insights into Biological Activity (e.g., Enzyme Inhibition Pathways, Molecular Targets)

Naphthalene derivatives are recognized for their potential as potent inhibitors of various enzymes, including topoisomerases and protein-tyrosine phosphatases. nih.gov The biological activity of compounds containing the indole-naphthalene scaffold is often linked to their ability to interfere with critical cellular processes.

For instance, structurally related naphthalene-substituted compounds have demonstrated significant anticancer activity. nih.gov The proposed mechanism of action for these molecules involves the induction of apoptosis (programmed cell death) and the arrest of the cell cycle in cancer cells. nih.gov This suggests that 3-(naphthalen-2-yl)-1H-indole and its derivatives may target specific proteins involved in cell cycle regulation and apoptosis pathways. While direct targets require further validation, kinases such as JAK2 have been identified as potential, albeit weak, targets for similar compounds. nih.gov The planar structure of the naphthalene and indole rings allows them to intercalate into DNA or bind to the active sites of enzymes, leading to the inhibition of their function and ultimately resulting in cytotoxic effects against cancer cells.

C-H Activation and Functionalization Mechanisms

Carbon-hydrogen (C-H) activation has become a powerful strategy for the direct functionalization of otherwise inert C-H bonds, offering an efficient way to modify complex molecules like 3-(naphthalen-2-yl)-1H-indole. nih.gov This methodology relies on transition-metal catalysts to selectively cleave a C-H bond and replace the hydrogen with a new functional group. researchgate.net

For the indole core, C-H functionalization can be directed to various positions (C2, C3, C4, C7) depending on the catalyst and the directing group used. nsf.govnih.gov

C2 Functionalization : A directing group attached to the indole nitrogen, such as a pyridyl group, can coordinate to a palladium catalyst, directing the C-H activation to the C2 position. beilstein-journals.org

C4 Functionalization : Carbonyl directing groups at the C3 position of a free (NH) indole can facilitate Pd(II)-catalyzed C-H arylation at the C4 position. nih.gov

Catalyst-Controlled Selectivity : The choice of metal can subvert reaction pathways. For example, with 3-acyl indoles, a Rh(I) catalyst can lead to a 1,2-acyl migration and C-H functionalization, while an Ir(III) catalyst can prevent this migration and result in direct C2-functionalization. chemrxiv.org

The mechanism for these transformations typically involves the coordination of the directing group to the metal center, followed by the cleavage of the targeted C-H bond to form a metallacycle intermediate. nih.gov This intermediate then reacts with a coupling partner, and subsequent reductive elimination yields the functionalized product.

The table below summarizes various catalyst systems and their effects on the site-selective functionalization of the indole ring, which are applicable to the modification of the 3-(naphthalen-2-yl)-1H-indole structure.

| Catalyst System | Directing Group (on Indole) | Target C-H Position | Mechanistic Feature |

| Pd(OAc)₂ / Cu(OAc)₂ | N-(2-pyridylmethyl) | C2 | Coordination of pyridyl nitrogen directs palladation to C2. beilstein-journals.org |

| Pd(II) | C3-Formyl | C4 | Formation of a palladacycle intermediate via the carbonyl oxygen. nih.gov |

| Rh(I) / Ag(I) | C3-Amide | C2 (after migration) | Involves a concerted 1,2-acyl migration and indole metallation. chemrxiv.org |

| Ir(III) / Ag(I) | C3-Amide | C2 (direct) | Subverts the 1,2-acyl migration pathway for direct functionalization. chemrxiv.org |

| CCC-NHC Ir(III) dimer | N-Methyl | C3 | Direct insertion into the C3 C-H bond with diazoacetates. nsf.gov |

Pharmacological and Biological Research of 3 Naphthalen 2 Yl 1h Indole Derivatives

Antimicrobial Efficacy Investigations

The antimicrobial properties of 3-(naphthalen-2-yl)-1H-indole derivatives have been a primary focus of research, with studies demonstrating their effectiveness against a range of pathogenic microorganisms.

Antibacterial Activity

Numerous studies have highlighted the potent antibacterial effects of these derivatives, particularly against resilient strains like Staphylococcus aureus and its methicillin-resistant counterpart, MRSA. The core structure, an indolonaphthalene scaffold, can be substituted with indole (B1671886) residues at various positions, and both the specific substitutions and their locations on the molecular framework significantly influence the antibacterial efficacy. nih.gov

Research has identified that substitutions on the indole ring, such as 5-chloro, -cyano, and -hydroxyl groups, often lead to the most potent antibacterial activity. nih.gov For instance, a 5-chloro substitution on the indolyl residue has been shown to improve activity against both S. aureus Newman and MRSA USA300 LAC, with reported Minimum Inhibitory Concentration (MIC) values of 10 µM for each. nih.gov In contrast, an unsubstituted indole residue at the 6-position of the scaffold showed an MIC of 12 µM against S. aureus Newman but a significantly higher MIC of 193 µM against MRSA USA300 LAC. nih.gov The position of the indolyl residue also plays a critical role; moving the unsubstituted residue to the 11-position resulted in a decreased activity against S. aureus Newman (MIC of 24 µM) but an increased activity against MRSA USA300 LAC (MIC of 96 µM). nih.gov

These findings underscore the potential of indole-naphthalene hybrids as a foundation for developing new antibiotics to combat the growing challenge of antibiotic resistance. nih.govnih.gov

| Compound/Derivative | Bacterial Strain | MIC Value (µM) |

|---|---|---|

| Unsubstituted indole at 6-position | S. aureus Newman | 12 |

| Unsubstituted indole at 6-position | MRSA USA300 LAC | 193 |

| 5-chloro indolyl at 6-position | S. aureus Newman | 20 |

| 5-chloro indolyl at 11-position | S. aureus Newman | 10 |

| 5-chloro indolyl at 11-position | MRSA USA300 LAC | 10 |

| Unsubstituted indolyl at 11-position | S. aureus Newman | 24 |

| Unsubstituted indolyl at 11-position | MRSA USA300 LAC | 96 |

Antifungal Activity

The antifungal potential of 3-(naphthalen-2-yl)-1H-indole derivatives has also been explored. Fungal metabolites containing naphthalenone structures, which are related to the naphthalene (B1677914) core of the subject compound, have demonstrated a wide array of bioactivities, including antifungal effects. nih.gov For example, certain fungal naphthalenones have shown significant activity against various plant pathogenic fungi. nih.gov

Furthermore, studies on azole derivatives incorporating a naphthalene ring have revealed potent antifungal effects against both planktonic and biofilm forms of Candida species. nih.gov The naphthalene moiety has been highlighted as an important contributor to the antifungal activity of these azoles. nih.gov While direct studies on 3-(naphthalen-2-yl)-1H-indole itself are less common in this specific context, the established antifungal properties of related naphthalene-containing compounds suggest a promising avenue for future research into its antifungal efficacy.

Antiviral Activity

The antiviral properties of indole derivatives, including those with a naphthalene moiety, are a growing area of investigation. Nitrogen-containing scaffolds attached to a naphthalene core have been shown to exhibit strong antiviral and cytotoxic actions against various viral cell lines. researchgate.net These compounds have the potential to interfere with multiple stages of the viral life cycle, from entry into host cells to the replication of the viral genome. researchgate.net

For instance, research on certain indole-2-carboxylate (B1230498) derivatives has demonstrated broad-spectrum antiviral activity. nih.gov Similarly, some isoquinolone derivatives have been identified as inhibitors of both influenza A and B viruses. mdpi.com While specific studies focusing exclusively on the antiviral activity of 3-(naphthalen-2-yl)-1H-indole are limited, the broader class of indole and naphthalene derivatives has shown significant promise in the development of novel antiviral agents. researchgate.netnih.gov

Anti-parasitic Activity

Investigations into the anti-parasitic potential of 3-(naphthalen-2-yl)-1H-indole derivatives have yielded noteworthy findings, particularly against the protozoan parasite Toxoplasma gondii. This parasite is auxotrophic for tryptophan, meaning it cannot synthesize this essential amino acid and must acquire it from the host. nih.gov Compounds with an indole group, such as 2-(naphthalene-2-ylthio)-1H-indole, are considered competitive molecules for tryptophan and can interfere with the parasite's viability. nih.gov

In one study, 2-(naphthalene-2-ylthio)-1H-indole demonstrated toxoplasmocidal activity, with a reported median lethal dose (LD50) of 57 µmol. nih.govresearchgate.net Another study on two naphthalene-sulfonyl-indole compounds also explored their direct effect on Toxoplasma gondii tachyzoites. nih.gov One of these compounds, 1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-indole, showed an LD50 of 62 µmol. nih.gov These findings suggest that the indole-naphthalene scaffold can serve as a basis for designing new drugs targeting Toxoplasma and potentially other parasites with similar metabolic dependencies. nih.govnih.gov

Antineoplastic and Antiproliferative Investigations

The potential of 3-(naphthalen-2-yl)-1H-indole derivatives as anticancer agents has been extensively studied, revealing their ability to inhibit the proliferation of various cancer cell lines. nih.govnih.govmdpi.com The indole nucleus is a privileged scaffold in the discovery of anticancer drugs, and its combination with a naphthalene moiety has led to the development of potent antiproliferative compounds. nih.gov

Studies on Modulation of Cellular Pathways

The anticancer effects of these derivatives are often attributed to their ability to modulate key cellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

One area of investigation has been the role of these compounds in inducing apoptosis, or programmed cell death. For example, a novel chalcone (B49325) bearing a naphthalene moiety was found to induce the mitochondrial apoptotic pathway by regulating the expression of Bax and Bcl-2 proteins and increasing the activation of caspase-3. nih.gov This compound also inhibited the phosphorylation of downstream signaling proteins such as ERK1/2, p38, and JNK in HeLa cells. nih.gov

Furthermore, indole derivatives have been shown to interfere with G protein-independent signaling pathways. For instance, two indole derivatives structurally related to indomethacin (B1671933) and ramatroban (B1678793) were found to selectively interfere with a specific G protein-independent signaling pathway of the prostaglandin (B15479496) D2 receptor CRTH2. researchgate.net These compounds were shown to inhibit PGD2-mediated arrestin translocation. researchgate.net

Targeting Specific Molecular Pathways in Uncontrolled Cellular Proliferation

Derivatives of 3-(Naphthalen-2-yl)-1H-indole have been investigated for their potential as anticancer agents, with research focusing on their ability to interfere with specific molecular pathways that drive uncontrolled cell growth. One of the key mechanisms by which indole derivatives exert their anticancer effects is through the induction of cell cycle arrest and apoptosis. nih.govnih.gov

For instance, a structurally related compound, 3,3′-(naphthalen-2-ylmethylene)bis(2-(thiophen-2-yl)-1H-indole), has been shown to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. researchgate.netnih.gov This interruption of the cell cycle prevents cancer cells from dividing and proliferating. Such activity is often linked to the modulation of key regulatory proteins involved in the cell cycle. The anticancer activity of these compounds may also be associated with their ability to interact directly with DNA. researchgate.netnih.gov

Furthermore, the broader class of indole derivatives has been recognized for its capacity to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. nih.govmdpi.com Some indole alkaloids achieve this by regulating signal pathways that control cell death, including the enhancement of pro-apoptotic protein expression and the suppression of anti-apoptotic proteins. mdpi.com While direct studies on 3-(Naphthalen-2-yl)-1H-indole are limited, the known anticancer properties of both indole and naphthalene moieties suggest that their combination could lead to potent anticancer agents that target these fundamental cellular processes. nih.govmdpi.com

Neurological and Central Nervous System Activity Studies

The unique structural characteristics of 3-(Naphthalen-2-yl)-1H-indole derivatives also make them candidates for investigation into their effects on the central nervous system.

Anticonvulsant Properties

Research into structurally similar compounds suggests that derivatives of 3-(Naphthalen-2-yl)-1H-indole may possess anticonvulsant properties. A study on novel naphthalen-2-yl acetate (B1210297) derivatives revealed significant anticonvulsant activity in strychnine-induced seizure models. nih.gov Molecular modeling studies from this research indicated that the anticonvulsant effect is likely due to a central nervous system depressant activity mediated through the modulation of the benzodiazepine (B76468) allosteric site on GABA-A receptors. nih.gov The GABA-A receptor is a major inhibitory neurotransmitter receptor in the brain, and its positive modulation leads to a decrease in neuronal excitability. nih.govarnoldgroup.org

The following table details the anticonvulsant activity of selected naphthalen-2-yl derivatives from the aforementioned study.

| Compound | Onset of Convulsion (min) | Survival Time (min) |

| 1-(2-Naphthyl)-2-bromoethanone | 10.3 ± 0.6 | 13.7 ± 0.9 |

| Diazaspirononane derivative | 12.1 ± 0.5 | 16.2 ± 0.7 |

| Phenobarbital (standard) | 15.2 ± 0.8 | 20.5 ± 1.1 |

Data adapted from a study on naphthalen-2-yl acetate and its derivatives, which are structurally related to 3-(Naphthalen-2-yl)-1H-indole. nih.gov

These findings suggest that the naphthalene moiety, in combination with other chemical features, can contribute to significant anticonvulsant effects, warranting further investigation into 3-(Naphthalen-2-yl)-1H-indole derivatives for similar activities.

Modulatory Effects on Enzyme Systems

Derivatives of 3-(Naphthalen-2-yl)-1H-indole have been explored for their interactions with various enzyme systems, highlighting their potential as therapeutic agents that can modulate specific biological pathways.

Interactions with Dioxygenase Enzyme Systems

Naphthalene 1,2-dioxygenase (NDO) is a well-studied enzyme system that plays a crucial role in the metabolism of aromatic compounds. ebi.ac.ukqmul.ac.uk NDO catalyzes the incorporation of both atoms of molecular oxygen into naphthalene. ebi.ac.uk Research has shown that NDO can also interact with indole and its derivatives. nih.gov It has been suggested that naphthalene dioxygenase is involved in the conversion of indole-3-pyruvic acid to indole-3-acetic acid, a phytohormone. nih.gov The active site of NDO has been shown to bind indole, which has implications for the enzyme's substrate specificity. nih.gov The ability of NDO to oxidize a wide range of aromatic compounds suggests that 3-(Naphthalen-2-yl)-1H-indole could also be a substrate for this enzyme, potentially leading to the formation of novel metabolites with distinct biological activities.

Aldose Reductase Inhibition Studies

Aldose reductase is a key enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions and is implicated in the pathogenesis of diabetic complications. nih.govmdpi.comopenmedicinalchemistryjournal.com Consequently, inhibitors of aldose reductase are of significant interest for the treatment of these conditions. nih.goveurekaselect.com Indole-based compounds have been extensively studied as aldose reductase inhibitors. nih.govmdpi.com The indole scaffold can interact with the active site of the enzyme, and various substitutions on the indole ring can modulate the inhibitory activity. nih.govmdpi.com

The following table presents the aldose reductase inhibitory activity of some indole derivatives.

| Compound | IC50 (µM) |

| 5-Halogenated N-indolylsulfonyl-2-fluorophenol derivative (3a, F) | 7.45 ± 0.26 |

| 5-Halogenated N-indolylsulfonyl-2-fluorophenol derivative (3b, Cl) | 6.76 ± 0.13 |

| 5-Halogenated N-indolylsulfonyl-2-fluorophenol derivative (3c, Br) | 5.80 ± 0.20 |

Data adapted from a study on 5-halogenated N-indolylsulfonyl-2-fluorophenol derivatives. mdpi.com

The data suggests that modifications to the indole core can significantly influence the inhibitory potency against aldose reductase. The hydrophobic nature of the naphthalene ring in 3-(Naphthalen-2-yl)-1H-indole could potentially enhance its binding to the active site of aldose reductase, making it a promising candidate for further investigation in this area.

Human Ribonucleotide Reductase (hRR) Inhibition

Human ribonucleotide reductase (hRR) is a critical enzyme for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides. researchgate.netnih.govmdpi.com This makes hRR an important target for cancer therapy, as its inhibition can halt the proliferation of cancer cells. researchgate.netnih.govmdpi.com While many hRR inhibitors are nucleoside analogs, there is growing interest in the development of non-nucleoside inhibitors to overcome issues of toxicity and resistance. researchgate.netnih.gov

Although direct studies on the inhibition of hRR by 3-(Naphthalen-2-yl)-1H-indole derivatives are not yet available, the search for novel, non-nucleoside inhibitors is an active area of research. researchgate.netnih.gov The unique chemical structure of 3-(Naphthalen-2-yl)-1H-indole, which combines two aromatic systems, presents a scaffold that could potentially interact with the allosteric or catalytic sites of hRR. The development of a naphthyl salicyl acyl hydrazone-based inhibitor that binds to the catalytic site of hRR highlights the potential for naphthalene-containing compounds in this field. researchgate.net Future research may explore the synthesis and evaluation of 3-(Naphthalen-2-yl)-1H-indole derivatives as potential inhibitors of this key oncological target.

Effects on Apoptotic Pathways (e.g., Caspases, Bcl-2, Bax, CDK-2, P53)

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells and serves as a primary target for many anticancer therapies. The process is tightly regulated by a complex network of signaling proteins. Key players in this network include the tumor suppressor protein p53, the Bcl-2 family of proteins which consists of both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax), and a family of cysteine proteases known as caspases, which act as the executioners of cell death. nih.govwaocp.org The balance between pro- and anti-apoptotic signals determines the cell's fate. nih.gov Activation of p53 can trigger the intrinsic apoptotic pathway by promoting the expression of Bax, which in turn disrupts the mitochondrial membrane and leads to the activation of an initiator caspase (caspase-9) and subsequently an executioner caspase (caspase-3). nih.govijper.org

Research into naphthalene-indole derivatives has revealed their potential to modulate these critical apoptotic pathways. A notable study focused on a chalcone derivative, 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one , which demonstrated significant antiproliferative action against HeLa human cancer cell lines. semanticscholar.org Investigations into its mechanism found that the compound incited the mitochondrial apoptotic pathway. semanticscholar.org Specifically, treatment of HeLa cells with this derivative led to a substantial increase in the expression of the pro-apoptotic protein Bax while modulating the expression of Bcl-2 transcripts. semanticscholar.org This shift in the Bax/Bcl-2 ratio is a crucial event that commits a cell to apoptosis. The study further confirmed that this process culminated in the activation of caspase-3, the primary executioner caspase responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis. semanticscholar.org These findings indicate that the compound triggers cell death via the intrinsic apoptotic signaling pathway. semanticscholar.org While the indole moiety itself, as seen in compounds like Indole-3-carbinol, is known to induce apoptosis through p53 and caspase-8 activation, the research on naphthalene-indole hybrids has particularly highlighted the modulation of the Bax, Bcl-2, and caspase-3 axis. nih.gov Information regarding the direct effects of these specific derivatives on CDK-2 is less documented in the current research landscape.

Table 1: Effects of 3-(Naphthalen-2-yl)-1H-indole Derivatives on Apoptotic Pathways

| Compound Derivative | Biological Target/Pathway | Observed Effect | Cell Line | Source |

|---|---|---|---|---|

| 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one | Bax/Bcl-2 Ratio | Increased pro-apoptotic Bax expression, regulated Bcl-2 transcripts | HeLa | semanticscholar.org |

| 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one | Caspase-3 | Significant activation | HeLa | semanticscholar.org |

RelA/SpoT Homolog (RSH) Protein Binding (e.g., RelMtb, RelSeq)

The RelA/SpoT Homolog (RSH) family of enzymes are crucial for bacterial survival under stressful conditions, such as nutrient deprivation. ebi.ac.uknih.gov These enzymes regulate the "stringent response," a global reprogramming of cellular metabolism, by controlling the levels of the alarmone messengers guanosine (B1672433) pentaphosphate and tetraphosphate, collectively known as (p)ppGpp. ebi.ac.uknih.gov The RSH family includes monofunctional synthetases (like RelA), bifunctional enzymes with both synthetase and hydrolase activity (like SpoT and Rel), and smaller standalone enzymes. wikipedia.org In many bacteria, a single bifunctional protein is responsible for both the synthesis and degradation of (p)ppGpp. ebi.ac.uk

Given their essential role in bacterial stress adaptation, virulence, and persistence, RSH enzymes are considered attractive targets for the development of new antibacterial agents. nih.gov Of particular interest is the RSH enzyme from Mycobacterium tuberculosis (RelMtb), the bacterium responsible for tuberculosis. Inhibiting RelMtb could disrupt the pathogen's ability to enter a dormant state, which is a major challenge in tuberculosis treatment. Similarly, Rel(Seq), a well-studied bifunctional RSH from Streptococcus dysgalactiae subsp. equisimilis, serves as a model for understanding the catalytic mechanisms and regulation of these enzymes. nih.gov The structure of Rel(Seq) has revealed how the antagonistic synthetase and hydrolase activities are reciprocally regulated. nih.gov

While indole-based scaffolds are a promising class of compounds for developing enzyme inhibitors, and various indole-naphthalene hybrids have been investigated for antibacterial properties, specific research detailing the direct binding and inhibition of RSH proteins like RelMtb or RelSeq by 3-(Naphthalen-2-yl)-1H-indole derivatives is not extensively documented in the available scientific literature. nih.gov The development of compounds that can specifically target the catalytic sites of these bacterial enzymes remains an active area of research.

Antioxidant Activity Assessments

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to neutralize them, is implicated in a wide range of diseases. Antioxidant compounds can mitigate this damage by scavenging free radicals or chelating metal ions. nih.gov The indole nucleus is a well-established antioxidant scaffold, and its combination with a naphthalene moiety has been explored to develop derivatives with enhanced antioxidant potential. researchgate.netnih.gov

Several studies have confirmed the antioxidant properties of naphthalene-indole derivatives using various in vitro assays. Tetrahydro-naphthalene-indole derivatives have been reported as potent inhibitors of lipid peroxidation and superoxide (B77818) anion formation. researchgate.net The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.net In one study, naphthalene-based chalcone derivatives were screened, and compounds 5 and 10 were identified as the most potent antioxidants, with IC50 values of 178 µM and 177 µM, respectively. researchgate.net Another investigation into a series of aminonaphthols incorporated with indole derivatives found that compound 4e exhibited the highest activity in radical scavenging and ferric ion reducing power assays. nih.gov

Furthermore, the compound KHG26792 , a naphthalene derivative, demonstrated significant antioxidative effects in a cellular context. nih.gov Treatment with KHG26792 was shown to downregulate levels of protein oxidation, lipid peroxidation, and intracellular ROS. nih.gov This broad-spectrum antioxidant activity highlights the therapeutic potential of this class of compounds in combating oxidative stress-related pathologies. nih.gov

Table 2: Antioxidant Activity of 3-(Naphthalen-2-yl)-1H-indole and Related Derivatives

| Compound/Derivative Class | Assay/Model | Key Finding | Source |

|---|---|---|---|

| Naphthalene-based chalcone (compounds 5 and 10) | DPPH Radical Scavenging | Potent activity with IC50 values of 178 µM and 177 µM | researchgate.net |

| Aminonaphthol-indole hybrid (compound 4e) | Radical Scavenging & Ferric Reducing Power | Highest activity among the series tested | nih.gov |

| KHG26792 | Cellular Oxidative Stress Model | Downregulated protein oxidation, lipid peroxidation, and ROS | nih.gov |

| Tetrahydro-naphthalene-indole derivatives | Lipid Peroxidation & Superoxide Anion Formation | Reported as strong inhibitors | researchgate.net |

Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli, but chronic or dysregulated inflammation contributes to numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is ongoing. Indole and naphthalene derivatives have independently shown anti-inflammatory potential, and hybrid molecules are being investigated for synergistic effects. cuestionesdefisioterapia.comresearchgate.netiosrjournals.org

The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory signaling pathways and cytokines. researchgate.net A significant study on the azetidine (B1206935) derivative KHG26792 , which contains a naphthalene group, assessed its properties in amyloid-β-treated microglial cells, a model relevant to neuroinflammation. nih.gov KHG26792 was found to attenuate the production of key inflammatory mediators, including interleukin-6 (IL-6), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide. nih.gov The mechanism for this effect was linked to the modulation of the Akt/GSK-3β signaling pathway and a decrease in the translocation of the pro-inflammatory transcription factor NF-κB. nih.gov

In a different study, the isoxazole (B147169) derivative 3-(1-Methoxy Napthalen-2-yl)-5-Phenylisoxazole was evaluated for its anti-inflammatory activity using a passive paw anaphylaxis model in rats. iosrjournals.org The compound was found to be effective in this model, demonstrating its potential to inhibit inflammatory responses associated with allergic reactions. iosrjournals.org These findings underscore the capacity of naphthalene-indole and related structures to interfere with key inflammatory cascades, making them promising candidates for further development as anti-inflammatory agents.

Table 3: Anti-inflammatory Properties of Naphthalene Derivatives

| Compound | Model/Assay | Mechanism/Effect | Source |

|---|---|---|---|

| KHG26792 | Amyloid-β-treated primary microglial cells | Attenuated production of IL-6, IL-1β, TNF-α, and nitric oxide; Decreased NF-κB translocation | nih.gov |

| 3-(1-Methoxy Napthalen-2-yl)-5-Phenylisoxazole | Passive paw anaphylaxis in rats | Demonstrated anti-anaphylactic and anti-inflammatory effects | iosrjournals.org |

Structure Activity Relationship Sar Studies of Naphthalene Indole Derivatives

Influence of Substituent Position and Nature on Observed Biological Activity

The biological activity of naphthalene-indole derivatives is profoundly influenced by the position and chemical nature of substituents on both the indole (B1671886) and naphthalene (B1677914) moieties. Research has demonstrated that even minor alterations can lead to significant changes in potency and selectivity across various biological targets, including bacteria, fungi, and cancer cells.

The potency of these derivatives is often strongly dependent on the size and bulkiness of the substituent. For instance, in the development of antifungal agents, only small substituents like hydrogen or, in some cases, fluorine are well-tolerated at most positions of the naphthalene ring. However, larger substituents such as fluorine, chlorine, bromine, or methyl groups may be accommodated at the 5-position of the naphthalene moiety, sometimes leading to enhanced activity.

Systematic studies on the indole ring have revealed that specific substitutions can dramatically enhance antibacterial efficacy, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The introduction of varied substituents at different positions on the indole scaffold directly influences the resulting antibacterial activity. Notably, substitutions at the 5-position of the indole ring have proven to be particularly effective.

Key findings from SAR studies on antibacterial naphthalene-indole analogs are summarized below:

| Indole Ring Substitution | Position | Observed Effect on Antibacterial Activity |

| Chloro (-Cl) | 5 | High activity against Staphylococcus strains |

| Cyano (-CN) | 5 | High activity against Staphylococcus strains |

| Hydroxyl (-OH) | 5 | High activity against Staphylococcus strains |

Similarly, modifications to the naphthalene ring in related structures have shown that specific halogen placements can boost antifungal potency. The introduction of fluorine at positions 3, 5, or 7, or chlorine at position 5, resulted in enhanced activity against yeasts. This effect could be further amplified by the simultaneous introduction of two fluoro substituents at positions 5 and 7, leading to a significant increase in potency against various fungal species. The presence of halogen derivatives like fluorine, chlorine, or bromine at position 5 or 7 of the indole scaffold has also been noted to affect the cytotoxicity of these compounds in cancer cell lines.

These findings underscore the critical role of substituent placement and nature. Electron-withdrawing groups, electron-donating groups, and halogens can alter the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its ability to interact with biological targets.